ethyl (2Z)-5-[4-(acetyloxy)phenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl (2Z)-5-[4-(acetyloxy)phenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-5-[4-(acetyloxy)phenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process may include:
Formation of the indole core: Starting with a suitable precursor, the indole core can be synthesized through a Fischer indole synthesis or other indole-forming reactions.
Introduction of the thiazolo[3,2-a]pyrimidine ring: This step involves cyclization reactions that form the thiazolo[3,2-a]pyrimidine ring system.
Functional group modifications: Various functional groups, such as the acetyloxy and carboxylate groups, are introduced through esterification, acylation, and other organic transformations.
Final assembly: The final compound is assembled through condensation reactions, ensuring the correct configuration and stereochemistry.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Solvents: Selection of appropriate solvents to facilitate reactions and purifications.
Reaction conditions: Optimization of temperature, pressure, and reaction time to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-5-[4-(acetyloxy)phenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl (2Z)-5-[4-(acetyloxy)phenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Exploration of its properties for use in organic electronics or as a building block for advanced materials.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of ethyl (2Z)-5-[4-(acetyloxy)phenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves interaction with specific molecular targets, such as enzymes or receptors. The compound may:
Bind to active sites: Inhibit or activate enzymes by binding to their active sites.
Modulate signaling pathways: Affect cellular signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2Z)-5-[4-(hydroxy)phenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Ethyl (2Z)-5-[4-(methoxy)phenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
The unique combination of functional groups and the specific configuration of ethyl (2Z)-5-[4-(acetyloxy)phenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate distinguishes it from similar compounds
Properties
Molecular Formula |
C30H29N3O6S |
---|---|
Molecular Weight |
559.6 g/mol |
IUPAC Name |
ethyl (2Z)-5-(4-acetyloxyphenyl)-2-(1-butyl-2-oxoindol-3-ylidene)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C30H29N3O6S/c1-5-7-16-32-22-11-9-8-10-21(22)24(27(32)35)26-28(36)33-25(19-12-14-20(15-13-19)39-18(4)34)23(29(37)38-6-2)17(3)31-30(33)40-26/h8-15,25H,5-7,16H2,1-4H3/b26-24- |
InChI Key |
YCFBFVFOVVQBTA-LCUIJRPUSA-N |
Isomeric SMILES |
CCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=C(C=C5)OC(=O)C)/C1=O |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=C(C=C5)OC(=O)C)C1=O |
Origin of Product |
United States |
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